REACTION_CXSMILES
|
[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:11](Cl)(=[O:13])=[O:12])[C:5]=2[CH:4]=[CH:3][N:2]=1.[NH:15]1[CH2:21][CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>C(Cl)(Cl)Cl>[CH:8]1[CH:9]=[C:10]2[C:5](=[C:6]([S:11]([N:15]3[CH2:16][CH2:17][NH:18][CH2:19][CH2:20][CH2:21]3)(=[O:13])=[O:12])[CH:7]=1)[CH:4]=[CH:3][N:2]=[CH:1]2
|
Name
|
|
Quantity
|
8.8 kg
|
Type
|
reactant
|
Smiles
|
N1CCNCCC1
|
Name
|
|
Quantity
|
40 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
40 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Subsequently, the obtained mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
to obtain a mixture
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
a reaction
|
Type
|
CUSTOM
|
Details
|
the resultant reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was subjected to extraction with a 2N aqueous solution of HCl
|
Type
|
CUSTOM
|
Details
|
followed by separation of an aqueous phase
|
Type
|
CUSTOM
|
Details
|
to thereby obtain a solution
|
Type
|
EXTRACTION
|
Details
|
The obtained solution was subjected to extraction with 80 liters of chloroform
|
Type
|
CUSTOM
|
Details
|
followed by separation of a chloroform phase
|
Type
|
WASH
|
Details
|
The resultant chloroform phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
subsequently, the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
CUSTOM
|
Details
|
a mixed solvent of methanol and chloroform (5 v/v % methanol) as a developing solvent, and purified
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=C2C=NC=CC2=C(C1)S(=O)(=O)N3CCCNCC3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.01 kg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |